An In-depth Technical Guide to the Chemical Structure and Physical Properties of 3-Methyl-2-nitrofuran
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 3-Methyl-2-nitrofuran
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 3-methyl-2-nitrofuran, a heterocyclic organic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of the nitrofuran class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
3-Methyl-2-nitrofuran is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The structure is characterized by a methyl group substituted at the 3-position and a nitro group at the 2-position of the furan ring.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 3-methyl-2-nitrofuran |
| CAS Number | 38829-39-9[1] |
| Molecular Formula | C₅H₅NO₃[1] |
| Molecular Weight | 127.10 g/mol |
| Canonical SMILES | CC1=C(OC=C1)[O-][1] |
| InChI | InChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3[1] |
| InChIKey | WVEBQLYBLXZPNF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 3-methyl-2-nitrofuran are influenced by the polar nitro group and the aromatic furan ring. The following table summarizes the available and predicted physicochemical data.
Table of Physical Properties:
| Property | Value | Source |
| Density | 1.266 g/cm³ | Guidechem[1] |
| Boiling Point | 176.3 °C at 760 mmHg | Guidechem[1] |
| Refractive Index | 1.508 | Guidechem[1] |
| Flash Point | 60.4 °C | Guidechem[1] |
| LogP | 2.01940 | Guidechem[1] |
Synthesis and Reactivity
Conceptual Synthesis Workflow
The synthesis of 3-methyl-2-nitrofuran would logically proceed via the nitration of 3-methylfuran. The choice of nitrating agent is critical to avoid polymerization or degradation of the furan ring. A mild nitrating agent, such as acetyl nitrate generated in situ, is often preferred for such sensitive substrates.
Caption: Conceptual workflow for the synthesis of 3-methyl-2-nitrofuran.
Reactivity Profile
The reactivity of 3-methyl-2-nitrofuran is dictated by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the furan ring.
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Reduction of the Nitro Group: The nitro group is susceptible to reduction, a key activation step for the biological activity of many nitrofurans. This can lead to the formation of nitroso, hydroxylamino, and amino derivatives, which are often highly reactive.
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Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. However, the deactivating effect of the nitro group at the 2-position will likely direct incoming electrophiles to the 4 or 5-positions.
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Diels-Alder Reactions: 2-Nitrofurans can act as dienophiles in Diels-Alder reactions, a property enhanced by the electron-withdrawing nitro group. This reactivity offers a pathway to complex polycyclic structures.[2]
Spectroscopic and Analytical Characterization
While specific, experimentally-derived spectra for 3-methyl-2-nitrofuran are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the furan ring, with distinct chemical shifts influenced by the adjacent methyl and nitro groups. A singlet corresponding to the three protons of the methyl group would also be present.
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¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule. The carbon bearing the nitro group would be significantly downfield, while the methyl carbon would appear upfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-methyl-2-nitrofuran is expected to exhibit characteristic absorption bands for the nitro group and the furan ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |
| C-N Stretch | 850 - 890 | Medium |
| Furan Ring C-O-C Stretch | 1050 - 1250 | Strong |
| Furan Ring C=C Stretch | ~1500 and ~1600 | Medium |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Methyl) | <3000 | Medium |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, 3-methyl-2-nitrofuran would be expected to show a molecular ion peak (M⁺) at m/z 127. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic furan ring cleavages.
Analytical Methods for Related Compounds
The analysis of nitrofuran derivatives, particularly in biological matrices, is well-established. These methods typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Such techniques are highly sensitive and selective, allowing for the detection and quantification of nitrofurans and their metabolites at very low levels.
General Analytical Workflow for Nitrofuran Detection
Caption: A generalized workflow for the analysis of nitrofuran compounds.
Biological Activity and Potential Applications
Nitrofurans as a class are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] This activity is a result of the intracellular reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[4]
The presence of a methyl group on the furan ring can modulate the biological activity of nitrofurans. Studies on other methyl-substituted nitrofurans have shown that such modifications can influence the antibacterial spectrum and potency. For instance, some α-substituted 2-methyl-5-nitrofurans have demonstrated significant antibacterial activity.[5] It is plausible that 3-methyl-2-nitrofuran could exhibit similar antimicrobial properties, making it a candidate for further investigation in the development of new anti-infective agents.
The mechanism of action for nitrofurans involves their activation by bacterial nitroreductases. This process generates reactive species that are toxic to the bacterial cell.[6] This multi-targeted mechanism is thought to contribute to a lower incidence of bacterial resistance compared to some other classes of antibiotics.
Safety and Handling
Specific safety and handling data for 3-methyl-2-nitrofuran is not available. However, based on the known hazards of the closely related compound 2-nitrofuran, caution is strongly advised when handling this substance.
Inferred Hazard Profile (based on 2-Nitrofuran):
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Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Carcinogenicity: Suspected of causing cancer.[7]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be necessary for handling larger quantities or in situations with potential for aerosolization.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for 3-methyl-2-nitrofuran, should one become available, before handling this compound. In its absence, treating it with the same precautions as other toxic and potentially carcinogenic nitroaromatic compounds is a prudent course of action.
Conclusion and Future Directions
3-Methyl-2-nitrofuran is a nitrofuran derivative with potential for further scientific investigation, particularly in the context of antimicrobial drug discovery. While basic physicochemical properties are known, a significant gap exists in the experimental characterization of this compound, especially regarding its spectroscopic properties and specific biological activity.
Future research should prioritize the following:
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Synthesis and Purification: Development of a modern, high-yield synthesis protocol for 3-methyl-2-nitrofuran.
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Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to provide a definitive reference for this compound.
-
Biological Evaluation: Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency.
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Toxicological Assessment: In vitro and in vivo studies to establish a comprehensive safety profile.
This technical guide serves as a starting point for researchers interested in 3-methyl-2-nitrofuran, providing a framework built on existing knowledge of the nitrofuran class and highlighting the areas where further investigation is critically needed.
References
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PubChem. (n.d.). 2-Nitrofuran. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]
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Ghannoum, M. A., Thomson, M., Beadle, C. D., & Bowman, W. R. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia microbiologica, 33(3), 198–207. [Link]
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Della Rosa, C., Paredes, E., Kneeteman, M., & Mancini, P. M. E. (2004). 2-nitrofurans as dienophiles in diels-alder reactions. Molecular Diversity Preservation International. [Link]
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Rezaeiet, Z., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138. [Link]
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Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009623. [Link]
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ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. Retrieved from a valid URL. [Link]
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